![molecular formula C24H20N2O2S B2746469 3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-39-5](/img/structure/B2746469.png)

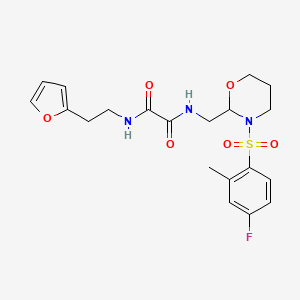

3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

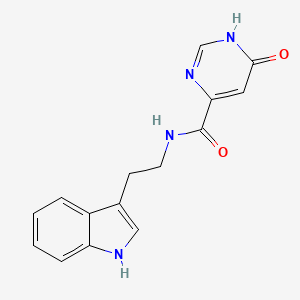

The compound “3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the thiazole ring could potentially give this compound interesting biological properties, as thiazoles are found in many important drugs .

Molecular Structure Analysis

Again, without specific data, I can only speculate about the molecular structure. The molecule likely has a planar aromatic system, which could contribute to its stability and possibly its biological activity .Chemical Reactions Analysis

Benzamides and thiazoles can both participate in a variety of chemical reactions. For example, benzamides can be hydrolyzed to produce benzoic acid and an amine, while thiazoles can act as ligands in coordination chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity could all be influenced by the presence and position of the different functional groups .Scientific Research Applications

Antimicrobial Activity and Molecular Docking Studies

One research focus involves the synthesis, characterization, antimicrobial evaluation, and docking studies of related compounds. For instance, derivatives have been synthesized to explore their potential as antimicrobial agents, with some studies demonstrating their efficacy against specific microbial strains and conducting molecular docking studies to understand their mechanism of action (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Corrosion Inhibition

Research into benzothiazole derivatives has highlighted their utility as corrosion inhibitors for carbon steel in acidic environments. Experimental results, supported by electrochemical methods and quantum chemical parameters, suggest these compounds provide stability and high inhibition efficiencies, which are significant for industrial applications (Zhiyong Hu et al., 2016).

Cancer Treatment and Photodynamic Therapy

The development of compounds with high singlet oxygen quantum yield for photodynamic therapy in cancer treatment has been another avenue of research. Such compounds, including zinc phthalocyanine derivatives, show promising features as Type II photosensitizers, indicating their potential in treating cancer through photodynamic therapy approaches (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Anticonvulsant Activities

Studies on related chemical frameworks have explored their potential in creating anticonvulsant medications. For example, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized and evaluated for their potential biological applications, including their anticonvulsant properties (A. Saeed et al., 2015).

Antimicrobial Agents Synthesis

Further studies have synthesized and evaluated N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives as antimicrobial agents. These compounds have shown significant efficacy against various pathogens, highlighting their potential in developing new antimicrobial drugs (D. Bikobo et al., 2017).

Antifungal Effects

Research into 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives has indicated their effectiveness as antifungal agents against significant types of fungi, such as Aspergillus terreus and Aspergillus niger, offering potential for the development of new antifungal treatments (N. N. Jafar et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .

Mode of Action

Based on the activity of similar compounds, it may interact with its targets, such as cdks, leading to inhibition of their activity . This can result in changes in cell cycle progression and potentially induce apoptosis .

Biochemical Pathways

If it acts as a cdk inhibitor like similar compounds, it could affect pathways related to cell cycle regulation and apoptosis .

Result of Action

If it acts similarly to other cdk inhibitors, it could potentially inhibit cell cycle progression and induce apoptosis .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c1-16-8-9-19(14-17(16)2)23(27)26-24-25-22(15-29-24)18-10-12-21(13-11-18)28-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZYBHDCBPQZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2746386.png)

![2-((2-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2746387.png)

![N-(3,5-difluorophenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2746388.png)

![Methyl 3-[{2-[(4-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2746389.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2746392.png)

![1-(1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2746393.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2746396.png)

![7-Cyclohexyl-5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2746401.png)

![Oxan-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2746407.png)